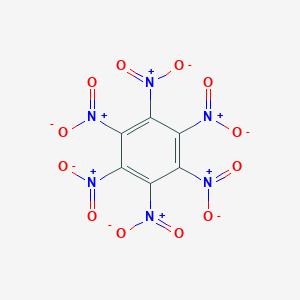

Hexanitrobenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4,5,6-hexanitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6N6O12/c13-7(14)1-2(8(15)16)4(10(19)20)6(12(23)24)5(11(21)22)3(1)9(17)18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVKZIAODKDJPLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6N6O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90893766 | |

| Record name | Hexanitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13232-74-1 | |

| Record name | Hexanitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13232-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexanitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90893766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of Hexanitrobenzene

Conventional Synthetic Approaches to Hexanitrobenzene

The traditional methods for synthesizing this compound have been explored for decades, primarily focusing on the oxidation of highly nitrated aniline (B41778) derivatives.

Oxidative Nitration of Pentanitroaniline (B8575861) Derivatives

The most established method for preparing this compound involves the oxidation of the amine group of pentanitroaniline (PNA). wikipedia.org This process is typically carried out using a potent oxidizing agent in a strong acidic medium.

The reaction mechanism proceeds through the following key steps:

Protonation and Activation: Pentanitroaniline is dissolved in fuming sulfuric acid (oleum), which provides a highly acidic environment rich in nitronium ions (NO₂⁺).

Oxidation: Hydrogen peroxide (H₂O₂) is then introduced, acting as both an oxidizing agent and an oxygen donor. It facilitates the conversion of the amino group (-NH₂) into a nitro group (-NO₂). google.com

A common procedure involves dissolving pentanitroaniline in fuming sulfuric acid (containing 20% SO₃) and then slowly adding 98% hydrogen peroxide while maintaining the temperature below 30°C. google.comjustia.com The reaction is typically stirred for 24 hours at 25-30°C. google.comjustia.com The this compound product precipitates from the solution and can be isolated by filtration. google.com Yields for this method can range from 58% to 72%.

An alternative to hydrogen peroxide is the use of peroxydisulfuric acid, which can be generated in situ from sulfur trioxide (SO₃) and ozone, or by using potassium persulfate in sulfuric acid. sciencemadness.orgacs.org Weakly basic amines like pentanitroaniline can be effectively oxidized to this compound in high yields by dissolving the amine in oleum (B3057394) and introducing ozone. acs.org

Table 1: Key Reaction Parameters for H₂O₂/H₂SO₄ Oxidation of Pentanitroaniline

| Parameter | Value |

| Starting Material | Pentanitroaniline |

| Oxidizing Agent | Hydrogen Peroxide (H₂O₂) |

| Acid Medium | Fuming Sulfuric Acid (20% Oleum) |

| Temperature Range | 25–30°C |

| Reaction Time | 24 hours |

| Reported Yield | 58–72% |

Stepwise Nitration and Oxidation Pathways

Another historical approach to synthesizing this compound involves a multi-step process starting from less nitrated benzene (B151609) derivatives. nih.gov A pathway suggested during World War II in Germany involved the following sequence:

Partial Reduction: 1,3,5-Trinitrobenzene (TNB) is partially reduced to create intermediates with hydroxylamine (B1172632) groups.

Nitration: These intermediates are then nitrated to introduce additional nitro groups.

Oxidation: The final step involves the oxidation of the hydroxylamine groups to nitro groups, yielding this compound. wikipedia.org

A similar, though less common, pathway starts with the partial reduction of trinitrobenzene to trinitrohydroxybenzene (TNHB). This is followed by nitration with a mixed acid (HNO₃/H₂SO₄) to form hexanitrohydroxybenzene (HNHB), which is then oxidized to HNB. Another proposed route involves the nitration of 1,4-diaminobenzene to 2,3,5,6-tetranitro-1,4-diaminobenzene, followed by oxidation with Caro's acid. sciencemadness.org

Challenges and Limitations of Traditional Synthesis

The conventional synthesis of this compound is fraught with challenges:

Harsh Reaction Conditions: The use of highly corrosive and hazardous reagents like fuming sulfuric acid and concentrated hydrogen peroxide is a significant drawback. nih.gov The reactions often require precise temperature control to prevent runaway exothermic processes.

Instability of Intermediates: In stepwise pathways, intermediates such as trinitrohydroxybenzene can be unstable and prone to decomposition under the strong acidic conditions required for nitration.

Safety Concerns: The highly exothermic nature of the nitration steps necessitates careful management of reaction conditions to mitigate safety risks. The use of high-concentration hydrogen peroxide also presents a significant hazard. acs.org

Moisture Sensitivity: The synthesis requires ultradry conditions as this compound is sensitive to moisture, which can lead to decomposition. nih.gov

Advanced and Novel Synthetic Strategies for this compound and Analogues

In response to the limitations of traditional methods, researchers have explored more advanced and novel synthetic strategies.

Acylation-Activation-Nitration Methodologies

A significant advancement in the synthesis of highly nitrated benzene derivatives involves the acylation-activation-nitration method. nih.gov This strategy has been successfully applied to the synthesis of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), an analogue of this compound, from 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.govnih.gov

The key steps of this methodology are:

Acylation: The inert amino groups of the precursor are activated by reacting them with an acylating agent, such as acetic anhydride. This disrupts the strong intramolecular hydrogen bonds present in the starting material. nih.gov

Nitration: The acylated intermediate is then subjected to mild nitration conditions, for example, using a mixture of trifluoroacetic acid (TFA) and nitric acid at 0°C.

Deacylation: The acetyl groups are simultaneously removed under the nitration conditions, leading to the formation of the final product.

This method offers several advantages over conventional approaches, including lower reaction temperatures and the avoidance of extremely hazardous oxidizing agents like 90% hydrogen peroxide or fuming sulfuric acid with high SO₃ content. nih.gov

Precursor Chemical Routes (e.g., from 1,3,5-Triamino-2,4,6-trinitrobenzene)

The use of readily available and stable precursors is a key focus of modern synthetic strategies. 1,3,5-Triamino-2,4,6-trinitrobenzene (TATB) has emerged as a promising starting material. wikipedia.orgnih.gov While direct nitration of TATB has been historically unsuccessful due to the deactivating effect of the nitro groups and strong intramolecular hydrogen bonding, the acylation-activation-nitration method has provided a viable pathway. nih.govresearchgate.net

Another precursor route involves the synthesis of pentanitroaniline from 4-amino-2,6-dinitrotoluene, which is a reduction product of 2,4,6-trinitrotoluene (B92697) (TNT). google.comat.ua The pentanitroaniline can then be oxidized to this compound. google.com Pentanitroaniline can also be prepared in high yield from 3,5-dinitroaniline (B184610) through nitration with a mixture of nitric acid and sulfuric acid. google.com

These precursor-based routes offer the potential for more controlled and efficient syntheses of this compound and its analogues, moving away from the direct, and often problematic, nitration of benzene.

Table 2: Comparison of Synthetic Strategies for this compound and Analogues

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

| Oxidative Nitration | Pentanitroaniline | H₂O₂/H₂SO₄ or O₃/Oleum | Established method, relatively high yield | Harsh conditions, hazardous reagents |

| Stepwise Nitration | Trinitrobenzene | Sn/HCl, HNO₃/H₂SO₄, KMnO₄ | Avoids direct hexanitration of benzene | Low overall yield, unstable intermediates |

| Acylation-Activation-Nitration | 1,3,5-Triamino-2,4,6-trinitrobenzene | Acetic anhydride, TFA/HNO₃ | Milder conditions, avoids strong oxidizers | Multi-step process |

Principles of Green Chemistry in this compound Synthesis

The synthesis of highly energetic materials like this compound (HNB) traditionally involves harsh reaction conditions and hazardous reagents, posing significant environmental and safety challenges. psu.eduscispace.com The principles of green chemistry aim to address these issues by designing chemical processes that are more efficient, use safer substances, and minimize waste generation. psu.eduimist.ma Key principles applicable to HNB synthesis include preventing waste, maximizing atom economy, using less hazardous chemical syntheses, designing for energy efficiency, and reducing unnecessary derivatization. psu.eduacs.org The overarching goal is to develop synthetic pathways that are not only effective but also environmentally benign and inherently safer. core.ac.uk

Development of Environmentally Benign Synthetic Routes

The pursuit of greener synthetic methods for this compound has led to the exploration of alternative pathways that avoid some of the harshest conditions of traditional nitration. google.com Historically, the synthesis of HNB has been challenging due to the deactivating nature of nitro groups, which makes complete nitration of benzene practically impossible under standard conditions. wikipedia.orgnih.gov Early routes involved multi-step processes, such as the partial reduction of 1,3,5-trinitrobenzene, followed by further nitration and subsequent oxidation. nih.gov Another established method involves the oxidation of pentanitroaniline using a potent mixture of hydrogen peroxide and fuming sulfuric acid (oleum). google.com

More recent advancements focus on strategies that offer milder reaction conditions and reduce the use of aggressive and hazardous reagents. A notable development is the "acylation-activation-nitration" strategy. nih.gov This approach has been successfully applied to the synthesis of 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), a compound structurally related to HNB, from the highly inert precursor 1,3,5-triamino-2,4,6-trinitrobenzene (TATB). nih.gov This method circumvents the problems associated with the direct nitration of deactivated aromatic systems. nih.gov

The key advantages of such modern strategies align with green chemistry principles:

Lower Reaction Temperatures : The acylation-activation-nitration method can proceed at significantly lower temperatures (e.g., 0°C) compared to traditional routes that may require 25–30°C or higher. google.com This reduces energy consumption and enhances process safety. psu.edu

Reduced Use of Harsh Oxidizers : This strategy can eliminate the need for extremely strong and hazardous oxidizing agents like 90% hydrogen peroxide or sulfur trioxide (in oleum), which are common in other methods. google.com

Improved Reaction Control : By activating the substrate through acylation, the subsequent nitration can be achieved under more controlled and milder conditions, potentially leading to higher selectivity and fewer byproducts. nih.gov

While initially developed for related compounds, these principles and strategies pave the way for more environmentally friendly production routes for this compound itself. google.comnih.gov

Table 1: Comparison of Synthetic Route Conditions

| Synthetic Route | Key Reagents | Temperature | Key Green Chemistry Advantage |

|---|---|---|---|

| Oxidation of Pentanitroaniline | 98% H₂O₂, Fuming H₂SO₄ (20% SO₃) | 25-30°C | Utilizes a more substituted precursor, avoiding direct nitration of a less active ring. |

| Acylation-Activation-Nitration | Acetic Anhydride, Trifluoroacetic Acid/HNO₃ | 0°C | Operates at lower temperatures and avoids the use of very high-strength H₂O₂ or oleum. |

Atom Economy Considerations in Nitration Reactions

Atom economy, a core principle of green chemistry, assesses the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. acs.org A higher atom economy signifies a more efficient and less wasteful process. imist.ma

In the context of this compound synthesis, the atom economy can vary significantly depending on the chosen synthetic pathway. The direct nitration of benzene to HNB is not feasible, so multi-step syntheses starting from already nitrated or functionalized benzenes are necessary. wikipedia.org

Consider the synthesis of HNB from pentanitroaniline (PNA): C₆H₂(NO₂)₅NH₂ + 3H₂O₂ + H₂SO₄ → C₆(NO₂)₆ + H₂SO₄·H₂O + 2H₂O

In this reaction, hydrogen peroxide acts as the oxidizing agent to replace the amino group with a nitro group derived from the nitrating mixture. However, a significant portion of the reactants does not end up in the final HNB molecule. The calculation of atom economy for a specific, balanced industrial process is complex, but a theoretical analysis highlights the inherent inefficiencies. For instance, in the oxidation of an amine to a nitro group, the atoms from the oxidizing agent (e.g., H₂O₂) and the departing hydrogen atoms from the amine become waste products.

The ideal atom economy of 100% is achieved only in reactions where all reactant atoms are found in the final product, such as in addition reactions. acs.org Substitution and elimination reactions, which are central to the synthesis of HNB, inherently have lower atom economies. acs.org Designing future synthetic routes that maximize the incorporation of reactant materials into the final HNB structure remains a key goal for green chemistry in this field. wikipedia.org

Table 2: Atom Economy Principle

| Metric | Definition | Relevance to HNB Synthesis |

|---|

| Percent Atom Economy | (Formula Weight of Desired Product / Sum of Formula Weights of All Reactants) x 100 acs.org | Highlights the intrinsic efficiency of a synthetic route. Nitration and oxidation reactions used for HNB often generate byproducts like water or spent acids, leading to an atom economy of less than 100%. |

Mitigation of Side Reactions and Byproduct Formation

A key aspect of green chemistry is minimizing waste, which includes reducing or eliminating the formation of byproducts. researchgate.netnih.gov In the synthesis of this compound, several side reactions can occur, leading to reduced yields and the generation of hazardous waste streams.

Common side reactions include:

Sulfonation : When using sulfuric acid or oleum at high concentrations, a competing sulfonation reaction can occur, where a sulfonic acid group (-SO₃H) is added to the aromatic ring. This is particularly problematic as it can lead to the formation of sulfonic acid derivatives, which complicates the purification process and lowers the yield of the desired product. osti.gov

Oxidative Degradation : The powerful oxidizing agents used in the synthesis, such as concentrated hydrogen peroxide, can cause the cleavage of the benzene ring. This degradation leads to the formation of various smaller nitroaromatic fragments and represents a significant loss of material.

Incomplete Nitration : Failure to achieve complete substitution of all six positions on the benzene ring results in the presence of lower-nitrated compounds, such as pentanitrobenzene, in the final product mixture.

Several strategies are employed to mitigate these side reactions:

Stoichiometric Control : Carefully controlling the molar ratios of the reactants is crucial. For example, maintaining a specific ratio of hydrogen peroxide to the aniline precursor can help minimize oxidative degradation of the aromatic ring.

Temperature Control : Nitration reactions are highly exothermic. Precise temperature control is essential to prevent runaway reactions and reduce the rate of side reactions, such as decomposition. google.com Conducting reactions at lower temperatures, as enabled by newer methods, is a key mitigation strategy.

Inert Atmosphere : Carrying out the reaction under an inert atmosphere, such as nitrogen, can help minimize unwanted oxidative side reactions.

By optimizing reaction parameters and developing more selective synthetic methods, the formation of byproducts can be significantly reduced, leading to a cleaner, safer, and more efficient process for producing this compound. osti.gov

Computational and Theoretical Investigations of Hexanitrobenzene

Quantum Chemical Calculation Applications

Quantum chemical methods are fundamental tools for exploring the electronic structure, stability, and intermolecular forces of molecular systems like hexanitrobenzene. These calculations offer a molecular-level understanding that is often inaccessible through experimental means alone.

Density Functional Theory (DFT) is a widely used computational method for investigating the structure of atoms, molecules, and crystals. jns.edu.af In the context of this compound, DFT studies have been instrumental in elucidating its distinct molecular and crystal structure.

DFT calculations using functionals like PBE with Grimme's dispersion corrections (PBE-D3) have been employed to accurately model the crystal packing and intermolecular geometries. acs.org These studies confirm that the nonplanar molecular structure of HNB leads to a high sliding potential energy surface, which is a contributing factor to its high impact sensitivity, despite its layered stacking. acs.org

| Parameter | Description | Finding | Source |

|---|---|---|---|

| Molecular Conformation | The 3D arrangement of atoms in the HNB molecule. | Nonplanar, propeller-like structure. | wikipedia.orgacs.org |

| Nitro Group Torsion | The angle of rotation of the NO₂ groups relative to the benzene (B151609) ring plane. | Nitro groups are rotated approximately 53° out of the plane. | wikipedia.org |

| Stacking Arrangement | The way HNB molecules are arranged in the crystal. | Parallel stacking along the benzene ring planes. | acs.org |

| Intralayer Centroid Distance | The distance between the centers of adjacent molecules within a crystal layer. | Approximately 9.03 Å - 9.05 Å. | acs.org |

Symmetry-Adapted Perturbation Theory (SAPT) is a quantum mechanical method used to accurately compute and analyze noncovalent interactions between molecules. qcware.comresearchgate.net It decomposes the total interaction energy into physically meaningful components: electrostatics, exchange (Pauli repulsion), induction (polarization), and dispersion. qcware.comdtic.mil This method is particularly valuable for understanding the forces that govern the crystal packing of energetic materials like HNB.

Studies using DFT-based SAPT (DFT-SAPT) have been applied to HNB dimers extracted from its crystal structure to clarify the nature of its intermolecular interactions. acs.org The analysis reveals the distinct contributions of different forces to both the interactions within a layer (intralayer) and between layers (interlayer).

For intralayer interactions in HNB, the dominant force is dispersion, which arises from weak O···O contacts between the nitro groups of adjacent molecules. acs.org For the crucial interlayer interactions that govern the stacking, dispersion forces are also found to be the most significant stabilizing component, followed by exchange, electrostatics, and induction. acs.org This dominance of van der Waals forces in the interlayer interactions is a key finding that explains the observed parallel stacking of the molecules. acs.org

| Interaction Type | Component | Description | Relative Importance (Interlayer) | Source |

|---|---|---|---|---|

| Noncovalent Interactions | Dispersion | Attractive force from correlated electron fluctuations. | Dominant attractive component. | acs.org |

| Exchange | Repulsive force due to the Pauli exclusion principle. | Second most significant component (repulsive). | acs.org | |

| Electrostatics | Interaction between the static charge distributions of the molecules. | Third most significant component. | acs.org | |

| Induction | Attractive force from the polarization of one molecule by another. | Least significant component. | acs.org |

Theoretical calculations are essential for predicting the three-dimensional shape and electronic landscape of HNB. As established by DFT studies, the stable conformation of HNB is a nonplanar "propeller" shape. wikipedia.org This structure minimizes the strong repulsive forces between the six adjacent nitro groups.

The electronic properties are profoundly affected by the six strongly electron-withdrawing NO₂ groups. These groups pull electron density from the central benzene ring, creating a significant positive electrostatic potential (ESP) region, often called a π-hole, on the face of the ring. acs.org Concurrently, the oxygen atoms of the nitro groups create a region of negative ESP around the molecular edge. acs.org This specific ESP distribution, with a positive face and a negatively charged periphery, is crucial for its intermolecular interactions and crystal packing. The alternate arrangement of positive and negative ESP regions on the molecular edge facilitates the observed parallel stacking arrangement in the crystal. acs.org

Machine Learning Approaches in Energetic Materials Design

Machine learning (ML) has emerged as a powerful tool to accelerate the discovery and design of advanced energetic materials. mdpi.comosti.gov By learning from existing data, ML models can rapidly predict the properties of new or uncharacterized compounds like HNB, bypassing the time and expense of traditional synthesis and testing or computationally intensive quantum chemical calculations. rsc.org

The foundation of any successful ML model is a high-quality dataset and relevant features (or descriptors). mdpi.comresearchgate.net For predicting the properties of energetic materials, the process begins with data preparation, which involves gathering a reliable dataset of molecules with known properties. This data can come from experimental literature or from theoretical calculations. acs.org

Feature engineering is the critical step of translating a molecular structure into a numerical format that an ML model can understand. mdpi.com For nitroaromatic compounds like HNB, these features can include:

Constitutional Descriptors: Information about the atoms and bonds, such as elementary percentages (e.g., %C, %H, %N, %O), oxygen balance (a measure of the degree to which an explosive can oxidize its own carbon and hydrogen), and molecular weight. researchgate.net

Topological Descriptors: Features that describe the connectivity of the molecule, such as the number and type of substituents (e.g., -NO₂) and the types of adjacent substituent pairs. researchgate.net

Quantum-Chemical Descriptors: Properties derived from calculations, such as cohesive energy or bond dissociation energies. acs.org

These engineered features form a vector representation of the molecule that serves as the input for the ML model.

Once data is prepared and features are engineered, various ML models can be constructed to predict key energetic characteristics. For property prediction, regression models are commonly used. mdpi.com These models learn the relationship between the molecular features and a target property, such as density (ρ), heat of formation, or detonation velocity (D).

In one significant study, ML models were trained on a large dataset of compounds to predict these properties. rsc.orgresearchgate.net When these highly accurate models were used to screen a virtual library of approximately 370 million single-ring benzene compounds, the predictions identified this compound as the most energetic compound in the entire set. rsc.org

The performance of these models is evaluated by comparing their predictions against known values from a separate test set of compounds not used during training. mdpi.com Common metrics for regression models include the coefficient of determination (R²) and the root mean square error (RMSE). High R² values and low errors indicate a robust and accurate model capable of making reliable predictions for new molecules. researchgate.net

| Property | ML-Predicted Value | Context/Significance | Source |

|---|---|---|---|

| Energetic Rank | Predicted as the most energetic among ~370,000,000 single benzene ring compounds. | Demonstrates the power of ML to identify top-performing candidates from vast chemical spaces. | rsc.orgresearchgate.net |

| Heat of Detonation (Q) | 6,993 kJ/kg | A key measure of energy release. | nih.gov |

| Bond Dissociation Energy (BDE) | 254.10 kJ mol⁻¹ (for the trigger bond) | ML models can predict BDE, which is related to thermal stability. HNB has a high BDE. | nih.gov |

Force Field Development for Condensed Phase Modeling

The development of accurate force fields is fundamental to the computational simulation of this compound in the condensed phase. nih.gov Force fields are sets of mathematical functions and parameters that describe the potential energy of a system of atoms or molecules. acs.org For energetic materials like HNB, these models are essential for predicting crystal structures, understanding intermolecular interactions, and simulating behavior under various conditions, such as high pressure and temperature. ucl.ac.ukacs.org

An accurate force field for HNB must correctly model the complex interplay of intermolecular forces that govern its crystal packing, including electrostatic interactions, van der Waals forces (dispersion and repulsion), and polarization effects. acs.orgnih.gov The non-planar, propeller-like structure of the HNB molecule, with its six nitro groups twisted out of the benzene ring plane, presents a significant challenge. nih.gov The charge distribution and interactions involving these nitro groups are critical determinants of the crystal structure and, consequently, the material's properties. ucl.ac.uknih.gov

Simulations using established force fields like COMPASS have been employed to investigate the crystal packing of HNB. acs.org These studies construct potential energy surfaces to analyze the forces dominating molecular stacking and to calculate energy barriers for processes like interlayer sliding, which can be related to mechanical sensitivity. acs.org However, the accuracy of such simulations is entirely dependent on the quality of the force field parameters. nih.gov Therefore, significant research effort is directed towards creating more robust and physically grounded force fields specifically for energetic materials. ucl.ac.ukresearchgate.net

Non-Empirical Force Field Construction

Non-empirical force fields represent a state-of-the-art approach where parameters are derived directly from quantum mechanical calculations rather than being fitted to experimental data. ucl.ac.ukresearchgate.net This methodology enhances the physical realism and transferability of the model. The construction of such a force field for a molecule like this compound involves a multi-step process grounded in rigorous theory. ucl.ac.uk

The process begins with high-quality ab initio calculations on an isolated molecule to determine its charge distribution. nih.gov Techniques like Iterated Stockholder Atoms (ISA) are used to partition the molecular charge density and derive distributed multipole moments (up to rank 4), which describe the electrostatic interactions with high fidelity. ucl.ac.uknih.gov These multipole models are crucial as electrostatics are a dominant, orientation-dependent force in the crystals of polar molecules like HNB. nih.gov

The short-range repulsion and dispersion terms are parameterized by fitting to the interaction energies of various dimer configurations, which are calculated using Symmetry-Adapted Perturbation Theory (SAPT). ucl.ac.ukresearchgate.net SAPT decomposes the total interaction energy into physically meaningful components: electrostatics, exchange-repulsion, induction (polarization), and dispersion. This allows for the separate parameterization of each component of the force field. ucl.ac.uk

A significant challenge in modeling HNB is the conformational flexibility of the nitro groups. The charge distribution of a nitro group is sensitive to its torsion angle relative to the benzene ring, which in turn is influenced by the crystalline environment. ucl.ac.uknih.gov A truly accurate non-empirical model must account for these conformational changes, as assuming a fixed gas-phase geometry can be a significant approximation. nih.govacs.org

Intermolecular Potential Derivation and Parameterization

The intermolecular potential, or force field, is typically expressed as a sum of terms representing different physical interactions. For non-empirical models of nitroaromatic compounds, the potential is derived and parameterized as follows:

Long-Range Interactions : These forces are derived directly from the ab initio charge density of the isolated molecule. researchgate.net

Electrostatics : This is the most critical orientation-dependent term and is modeled using distributed multipoles centered on each atom. nih.gov The accuracy of the crystal structure prediction is highly sensitive to the quality of the electrostatic model. ucl.ac.uk

Induction/Polarization : This term accounts for the distortion of a molecule's charge density by the electric field of its neighbors. It is modeled using distributed dipolar polarizabilities. researchgate.net

Dispersion : This attractive force arises from instantaneous fluctuations in electron density and is described by dispersion coefficients (e.g., C₆, C₈). researchgate.net

Short-Range Interactions : These represent the strong repulsion between molecules at close contact (Pauli or exchange-repulsion) and the damping of long-range terms as electron clouds begin to overlap. researchgate.net

An anisotropic atom-atom exponential form (A exp(-B*r)) is typically used for the repulsion term. researchgate.net

The parameters for this term are not derived directly but are fitted to SAPT dimer interaction energy calculations. A large number of dimer configurations with varying orientations and separations are used to ensure the resulting potential is accurate over the entire potential energy surface. ucl.ac.ukresearchgate.net

This detailed, physics-based approach, while computationally intensive, leads to force fields that can accurately predict crystal lattice energies and geometries, providing a powerful tool for the in silico design and analysis of energetic materials like this compound. researchgate.net

| Interaction Term | Physical Origin | Derivation / Parameterization Method | Relevant Molecular Properties |

|---|---|---|---|

| Electrostatic | Interaction between permanent charge distributions | Derived from ab initio molecular charge density | Distributed atomic multipole moments researchgate.net |

| Exchange-Repulsion | Pauli exclusion principle at short range | Fitted to SAPT dimer interaction energies | Anisotropic atom-atom repulsion parameters researchgate.net |

| Induction (Polarization) | Distortion of charge density by neighboring molecules | Derived from molecular response properties | Distributed atomic polarizabilities researchgate.net |

| Dispersion | Correlated fluctuations in electron distributions | Derived from molecular response properties | Dispersion coefficients (C₆, C₈, etc.) researchgate.net |

Crystalline Structure and Intermolecular Interactions in Hexanitrobenzene

Crystallographic Characterization of Hexanitrobenzene

This compound (C₆N₆O₁₂) is an energetic material characterized by a benzene (B151609) ring symmetrically substituted with six nitro groups. wikipedia.org Its crystal structure presents a fascinating case study in the balance of intramolecular and intermolecular forces.

In the crystalline state, the this compound molecule is nonplanar. acs.org The significant steric hindrance and electrostatic repulsion between the six bulky nitro groups force them to twist out of the plane of the central benzene ring. acs.orgnih.gov This results in a propeller-like conformation. wikipedia.org

The degree of this twisting is defined by the torsion angle between the plane of the nitro group and the plane of the benzene ring. In HNB, these torsion angles are not uniform for all six nitro groups, indicating a loss of perfect molecular symmetry within the crystal lattice. This variation is a compromise between intramolecular steric forces and the intermolecular interactions required for dense crystal packing. nih.govacs.org The nitro group torsion angles in this compound have been observed to range from approximately 48° to 60°. nih.govacs.org An average rotation of about 53° from planar is often cited. wikipedia.orgmdpi.com This contrasts sharply with a molecule like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), which maintains a planar structure due to strong intramolecular hydrogen bonds. nih.gov

Table 1: Nitro Group Torsion Angles in Crystalline this compound

| Parameter | Value |

|---|---|

| Range of Torsion Angles | 48° - 60° nih.govacs.org |

| Average Torsion Angle | ~53° wikipedia.orgmdpi.com |

Despite the strong electrostatic repulsion anticipated between the electron-withdrawing nitro groups of adjacent molecules, this compound exhibits a surprising parallel stacking arrangement of its molecules in the crystal. acs.orgacs.org The molecules stack in layers, a feature that might seem counterintuitive given the negative electrostatic potential on the molecular edge created by the nitro groups. acs.org

The key to understanding this packing lies in the twisted conformation of the nitro groups. This twisting exposes parts of the positively charged benzene ring framework, creating alternating regions of positive and negative electrostatic potential on the molecular edge. acs.orgacs.org This arrangement facilitates an intralayer packing where the negative regions (nitro groups) of one molecule can align with the positive regions (exposed benzene frame) of a neighbor, mitigating electrostatic repulsion. acs.org The intralayer molecular centroid distances in HNB are approximately 9.03 Å and 9.05 Å. acs.org The interlayer distance, however, is significantly larger at 4.08 Å, which is attributed to the non-planar, bulky nature of the HNB molecule. acs.org This stacking mode is crucial for reducing intermolecular electrostatic repulsion and stabilizing the crystal structure. acs.org

Crystal Engineering Principles Applied to this compound

Crystal engineering focuses on understanding and controlling the assembly of molecules into solid-state structures to achieve desired properties. acs.org For energetic materials, a key goal is to design compounds with low sensitivity, which is often associated with planar, layered crystal structures that can dissipate mechanical energy. researchgate.netnih.gov

The case of this compound exemplifies the core principle that molecular structure dictates crystal packing. acs.org The non-planar, propeller-like shape of the HNB molecule is a direct consequence of intramolecular steric repulsion. nih.gov This molecular conformation, in turn, governs how the molecules can efficiently pack in a crystal lattice. acs.org The twisted nitro groups, while a result of intramolecular strain, paradoxically enable the observed parallel stacking by creating a nuanced electrostatic surface that allows for favorable, albeit weak, intermolecular attractions. acs.orgacs.org This relationship highlights that even for a molecule with a uniformly charged periphery, conformational flexibility can lead to unexpected and stable packing arrangements. acs.org

The stability of the this compound crystal is a delicate balance of several types of intermolecular forces.

Intralayer Interactions : Within the layers, the packing is governed by a combination of electrostatic interactions and dispersion forces. The twisting of the nitro groups allows for a negative-to-positive electrostatic attraction between adjacent molecules. acs.org However, Hirshfeld surface analysis suggests these intra- and interlayer interactions are relatively weak. acs.org The closest intermolecular O···O distances are around 3.031 Å and 3.079 Å, which is very close to the sum of their van der Waals radii, indicating that strong repulsive forces are effectively minimized but strong attractive interactions are also absent. acs.org Symmetry-adapted perturbation theory (SAPT) analysis shows that dispersion forces are the largest component of the intralayer interaction energy. acs.org

Interlayer Interactions : The interactions between the stacked layers are dominated by van der Waals forces. acs.org Specifically, n-π interactions between the lone pair electrons on the oxygen atoms of the nitro groups (n) and the electron-deficient π-system of the benzene ring of an adjacent molecule play a crucial role. acs.org SAPT calculations confirm that dispersion is the most significant attractive force between layers, followed by exchange and electrostatic contributions. acs.org The electrostatic term is considered the most dominant, orientation-dependent factor in determining intermolecular interactions. nih.gov

Table 2: Dominant Intermolecular Interactions in this compound Crystal

| Interaction Type | Location | Dominant Force Component |

|---|---|---|

| Intralayer | Within molecular layers | Dispersion acs.org |

| Interlayer | Between molecular layers | Dispersion (n-π interactions) acs.org |

The primary challenge in the crystal packing of this compound is overcoming the significant electrostatic repulsion between the six nitro groups on each molecule. acs.orgacs.org If the molecules were planar, a face-to-face stacking arrangement would lead to immense repulsive forces, destabilizing the crystal. The molecule's adoption of a non-planar, propeller-like conformation is the first step in mitigating this repulsion at the intramolecular level. nih.gov

At the intermolecular level, this repulsion dictates the stacking pattern. The parallel arrangement observed is only made possible by the specific orientation of the twisted nitro groups, which creates a pattern of alternating positive and negative electrostatic potentials along the molecular edge. acs.orgacs.org This allows molecules to pack in a way that minimizes the repulsion between like-charged regions. acs.org This intricate balance demonstrates how strong repulsive forces can be a primary determinant of a crystal's final architecture, forcing the molecules into specific conformations and packing motifs to achieve a stable, densely packed solid. acs.orgnih.gov

Computational Crystal Structure Prediction and Validation

Computational methods are indispensable for understanding the solid-state properties of energetic materials like this compound (HNB). Crystal Structure Prediction (CSP) aims to identify stable crystal packings (polymorphs) from the molecular structure alone, offering insights into properties that are dictated by the three-dimensional arrangement of molecules. soton.ac.ukacs.org For complex molecules such as HNB, where intramolecular steric forces lead to a nonplanar, propeller-like conformation, these predictions are crucial for rationalizing its behavior. wikipedia.orgnih.gov

The prediction of this compound's crystal structure, along with other energetic materials, typically employs a hierarchical computational approach that balances accuracy with computational cost. soton.ac.uk This process begins with a broad exploration of the lattice energy landscape, followed by refinement of the most promising structures. acs.org

A common strategy involves a multi-step process:

Global Lattice Energy Search : The process starts with a global search for low-energy crystal structures. This is often performed using a rigid-molecule approximation, where the molecule's geometry is fixed. soton.ac.ukresearchgate.net The intermolecular interactions are modeled using empirical force fields, such as the FIT potential, which includes an anisotropic atom-atom model with atomic multipoles to represent the electrostatic forces. nih.govresearchgate.net This stage generates thousands of potential crystal structures in various common space groups. researchgate.net

Energy Ranking : The generated structures are ranked based on their calculated lattice energy. The assumption is that the most stable and likely observable polymorphs will correspond to the structures with the lowest energies. acs.org

Re-optimization with Higher-Level Theory : The most promising low-energy structures from the initial search are subjected to re-optimization using more accurate, first-principles quantum mechanical methods. soton.ac.uk Dispersion-corrected solid-state Density Functional Theory (DFT) is a common choice for this refinement. soton.ac.ukresearchgate.net This step accounts for the subtle electronic effects and electron correlation that are approximated in empirical force fields, leading to more reliable predictions of geometry and relative energies. soton.ac.uk

This combined approach has proven to be a reliable methodology for predicting the crystal structures of energetic materials. soton.ac.ukacs.org For HNB, which has a known crystal structure, these predictive methods can be validated by comparing the computationally found global minimum energy structure with experimental X-ray diffraction data. nih.govacs.org

| Methodology | Description | Application in Energetic Materials CSP |

|---|---|---|

| Rigid-Molecule Force Field Search | A computational exploration of the lattice energy surface using an empirical force field (e.g., FIT) and a fixed molecular conformation. Atomic multipoles are used to model electrostatics. soton.ac.uknih.gov | Serves as an efficient first step to generate a large set of plausible crystal structures and provide an initial energy ranking. soton.ac.ukresearchgate.net |

| Dispersion-Corrected DFT Re-optimization | A higher-level quantum mechanical method used to refine the geometry and energy of the most stable structures predicted by the force field search. soton.ac.ukresearchgate.net | Provides reliable final predictions and accurate relative energies between potential polymorphs, improving upon the initial force-field-based results. soton.ac.uk |

| Symmetry-Adapted Perturbation Theory (SAPT) | A quantum chemical method used to decompose the total intermolecular interaction energy into physically meaningful components like electrostatic, exchange, induction, and dispersion. acs.org | Used to analyze and understand the nature of the forces (e.g., van der Waals, electrostatic) that stabilize the predicted crystal packing. acs.org |

| Hirshfeld Surface Analysis | A graphical tool that maps intermolecular close contacts in a crystal, providing a visual and quantitative summary of the types of interactions present (e.g., O···O, O···C). acs.org | Effectively elucidates and confirms the dominant intermolecular interactions responsible for the observed molecular stacking. acs.org |

The macroscopic properties of an energetic material are intrinsically linked to the intermolecular interactions within its crystal lattice. soton.ac.uk In this compound, the interplay between molecular geometry and crystal packing forces dictates its physical characteristics.

The six bulky nitro groups force the HNB molecule into a nonplanar, "scroll wheel" conformation. acs.org This shape has profound consequences for its crystal packing. Computational analyses, including DFT and SAPT, reveal that despite significant electrostatic repulsion between the electron-rich nitro groups of adjacent molecules, HNB adopts a parallel stacking arrangement. acs.org This counterintuitive packing is stabilized by a combination of forces:

n-π Interactions : A key stabilizing factor is the n-π interaction, which occurs between the lone pair electrons (n) on the oxygen atoms of the nitro groups and the electron-deficient π-system of the benzene ring of a neighboring molecule. acs.org

Dispersion Forces : van der Waals forces, specifically dispersion, are the largest component of the interlayer interaction energy, playing a dominant role in holding the molecular layers together. acs.org

Electrostatic Balance : The twisted orientation of the nitro groups exposes parts of the positively charged benzene frame, creating alternating regions of positive and negative electrostatic potential on the molecular edge. This arrangement facilitates an energetically favorable intralayer packing by aligning positive and negative regions of adjacent molecules. acs.org

This unique combination of interactions directly influences macroscopic behavior. The nonplanar molecular structure and the nature of the interlayer forces result in a high sliding potential energy surface. acs.org This has been correlated with the material's high impact sensitivity. acs.org In contrast, materials with planar molecules and strong, directional intermolecular interactions like the hydrogen bonds in 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), tend to have a lower sliding potential and are consequently less sensitive to mechanical stimuli. acs.orgrsc.org Therefore, computational analysis of the intermolecular interactions provides a direct link to understanding and predicting the sensitivity and stability of HNB. researchgate.net

| Intermolecular Interaction / Structural Feature | Computational Finding | Correlated Macroscopic Behavior |

|---|---|---|

| Intralayer Electrostatic Repulsion (NO₂···NO₂) | Significant repulsion exists between nitro groups of adjacent molecules in the same layer. acs.org | Influences the specific parallel-offset packing arrangement to minimize unfavorable interactions. acs.org |

| Interlayer n-π Stacking (O···Benzene Ring) | Identified as a primary governing force for the interlayer molecular arrangement. acs.org | Contributes significantly to the stabilization of the parallel-stacked crystal structure. acs.org |

| Dispersion and Exchange Forces | SAPT calculations show these are the dominant components of the interlayer interaction energy. acs.org | Crucial for the overall cohesion and stability of the crystal lattice. acs.org |

| Nonplanar Molecular Structure | The propeller-like shape of the HNB molecule is a result of intramolecular steric strain. wikipedia.orgacs.org | Leads to a high sliding potential between molecular layers, which is linked to higher mechanical sensitivity. acs.org |

Decomposition Mechanisms and Energetic Performance Studies of Hexanitrobenzene

Thermal Decomposition Pathways and Kinetics

The thermal decomposition of nitroaromatic compounds is a critical area of study for understanding their stability and energy release characteristics. For hexanitrobenzene, the process begins with the unimolecular dissociation of its weakest chemical bond, which serves as the trigger for a cascade of subsequent reactions.

The initial and rate-determining step in the thermal decomposition of many nitroaromatic explosives under high-temperature or shock conditions is the homolytic cleavage of the carbon-nitro (C-NO₂) bond. dtic.mil This process involves the symmetrical breaking of the bond, where one electron from the bonding pair goes to the carbon atom of the aromatic ring and the other to the nitrogen atom of the nitro group.

This primary fission process results in the formation of a hexanitrophenyl radical and a nitrogen dioxide radical (NO₂). The energy required for this bond scission is known as the Bond Dissociation Energy (BDE). Theoretical calculations have placed the BDE of the C-NO₂ trigger bond in this compound at approximately 254.10 kJ mol⁻¹. nih.gov This relatively high BDE contributes to HNB's thermal stability compared to some other energetic materials, although its chemical stability is notably poor. nih.gov

| Property | Value | Source(s) |

| Chemical Formula | C₆N₆O₁₂ | wikipedia.org |

| Molar Mass | 348.10 g/mol | wikipedia.org |

| Density | 1.985 g/cm³ | wikipedia.org |

| Heat of Detonation (Q) | 6993 kJ kg⁻¹ | nih.gov |

| Detonation Velocity (D) | 9,340 m/s | wikipedia.org |

| C-NO₂ Bond Dissociation Energy | 254.10 kJ mol⁻¹ | nih.gov |

Table 1: Selected energetic and decomposition-related properties of this compound.

Following the initial homolytic cleavage of the C-NO₂ bond, a complex series of secondary reactions occurs, involving the highly reactive radical intermediates. The initially formed hexanitrophenyl and nitrogen dioxide radicals undergo further reactions, leading to the breakdown of the aromatic ring and the eventual formation of stable gaseous products.

The principal final gaseous products from the detonation of this compound are carbon dioxide (CO₂) and nitrogen gas (N₂). wikipedia.org The absence of hydrogen in the HNB molecule results in a simpler mixture of detonation products compared to many conventional explosives, which also produce water and other hydrogen-containing species. wikipedia.org The reaction pathway involves numerous intermediate radical species, with the decomposition process propagating through a radical chain mechanism. survivorlibrary.com

The kinetics of this compound decomposition are strongly influenced by temperature and pressure. In accordance with chemical kinetic principles, an increase in temperature significantly accelerates the rate of decomposition by providing the necessary activation energy for the initial bond-breaking step.

Initiation Mechanisms in the Condensed Phase

The initiation of detonation in solid energetic materials by mechanical stimuli like shock or impact is a distinct process from gradual thermal decomposition. It involves the rapid conversion of mechanical energy into localized thermal energy at "hot spots," which then drives the chemical reactions leading to detonation.

A prominent theory explaining the initiation of energetic materials is the phonon up-pumping model. aip.org This model posits that the mechanical energy from a shock or impact is initially deposited into the low-frequency, collective lattice vibrations of the crystal, known as phonons. rsc.orgresearchgate.net This energy then rapidly transfers from these low-frequency phonon modes into the higher-frequency intramolecular vibrational modes of the individual energetic molecules. aip.org

This process, termed "vibrational up-pumping," functions as a ladder-climbing mechanism, where multiple low-energy phonons combine to excite a high-energy molecular vibration. aip.org When sufficient energy is channeled into a specific vibrational mode associated with the molecule's weakest bond (the C-NO₂ bond in HNB), it can lead to bond rupture and initiate chemical decomposition. rsc.orgrsc.org The efficiency of this energy transfer process is considered a key factor in determining a material's sensitivity to impact. researchgate.net

The sensitivity of an energetic material is strongly correlated with its crystal structure and the nature of its intermolecular interactions. In the crystalline state, HNB molecules are subject to van der Waals forces. A key feature of the HNB crystal is the complete absence of hydrogen bonds, as the molecule lacks any hydrogen atoms to act as donors. nih.gov

Furthermore, analysis of the crystal structure reveals significant unfavorable oxygen-oxygen (O···O) repulsive interactions between the nitro groups of adjacent molecules, which account for over 83% of the noncovalent interactions. nih.gov This is in stark contrast to more stable compounds which may feature extensive networks of favorable interactions, such as hydrogen bonds, that help to stabilize the crystal lattice. nih.gov The prevalence of these repulsive O···O interactions and the lack of stabilizing forces like hydrogen bonds in the HNB crystal are believed to contribute to its high sensitivity and poor chemical stability. nih.gov

| Type of Interaction | This compound (HNB) | 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) |

| O···O Interactions | 83.2% | 50.8% |

| O···H Interactions | 0% | 28.3% |

Table 2: A comparison of the percentage contribution of specific noncovalent interactions to the Hirshfeld surfaces of this compound (HNB) and a more stable derivative, TNTNB, illustrating the prevalence of repulsive O···O interactions in HNB. Data sourced from a 2022 study by Science Advances. nih.gov

Mechanistic Insights from Time-Resolved Spectroscopy and Molecular Dynamics Simulations

Direct experimental studies on the decomposition mechanism of this compound (HNB) using time-resolved spectroscopy are not extensively available in open literature. This is largely due to the compound's extreme instability, making the handling and analysis under experimental conditions challenging. nih.gov this compound is known to be sensitive to light and moisture, readily decomposing, which complicates spectroscopic investigations that require sample stability over the course of the measurement. nih.govwikipedia.org

However, insights into its probable decomposition pathways can be inferred from computational studies and by analogy with other well-researched polynitroaromatic explosives. Molecular dynamics (MD) simulations, often complemented by quantum mechanical calculations such as Density Functional Theory (DFT), have become powerful tools for investigating the initial steps of decomposition of energetic materials at the molecular level. While specific MD simulations focused solely on this compound are scarce, the principles derived from simulations of related compounds can be applied.

For many nitroaromatic compounds, the initial step in thermal decomposition is the homolytic cleavage of the C-NO2 bond. nih.gov Theoretical calculations have been performed to determine the bond dissociation energy (BDE) of the C-NO2 bond in this compound, which is a critical parameter for predicting its thermal stability. These calculations indicate a BDE of approximately 254.10 kJ mol⁻¹ for this compound. nih.gov This relatively high BDE suggests that while the C-NO2 bond scission is a likely initiation step, other decomposition pathways may also be significant, especially in the condensed phase where intermolecular interactions play a crucial role. huji.ac.il

The stable conformation of the this compound molecule features the nitro groups rotated out of the plane of the benzene (B151609) ring by about 53°. wikipedia.org This propeller-like structure is a result of steric hindrance between the bulky nitro groups. MD simulations on similar highly nitrated compounds suggest that upon initial heating, increased molecular vibrations would likely lead to further twisting of the nitro groups, potentially weakening the C-N bonds and facilitating their cleavage.

Following the initial C-NO2 bond scission, a cascade of secondary reactions is expected to occur, leading to the formation of various gaseous products such as NO, NO2, CO, CO2, and N2. The specific reaction pathways and the distribution of these products would be highly dependent on factors like temperature and pressure. In the absence of direct experimental spectroscopic data for this compound, the study of its decomposition remains a subject for future computational and experimental work.

Thermodynamic and Kinetic Aspects of Energetic Performance

The energetic performance of an explosive is intrinsically linked to the thermodynamics and kinetics of its decomposition. For this compound, while comprehensive experimental data is limited due to its instability, theoretical and comparative studies provide valuable insights into these aspects.

Activation Energy Determination Methodologies

The activation energy (Ea) is a key kinetic parameter that governs the rate of decomposition and is crucial for assessing the thermal stability of an energetic material. Experimentally, techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are commonly employed to determine the activation energy of explosives. bath.ac.uk These methods involve heating a small sample of the material at a controlled rate and monitoring the heat flow or mass loss as a function of temperature. By applying kinetic models, such as the Kissinger or Ozawa-Flynn-Wall methods, to data obtained at different heating rates, the activation energy can be calculated. bath.ac.uk

In the case of this compound, its high reactivity and sensitivity have made such experimental determinations challenging. However, computational chemistry provides a powerful alternative for estimating the activation energy. The bond dissociation energy (BDE) of the weakest bond in an explosive molecule is often considered a good approximation of the activation energy for the initial step of unimolecular decomposition. shd-pub.org.rs

As mentioned previously, theoretical calculations have placed the C-NO2 bond dissociation energy for this compound at approximately 254.10 kJ mol⁻¹. nih.gov This value provides a theoretical estimate for the activation energy of the primary decomposition step. It is important to note that the actual activation energy in the condensed phase can be significantly lower than the gas-phase BDE due to intermolecular interactions and the possibility of bimolecular reaction pathways. huji.ac.il For comparison, the activation energies for the decomposition of other nitroaromatic explosives, such as 2,4,6-trinitrotoluene (B92697) (TNT), are in the range of 146-259 kJ/mol depending on the physical state and experimental conditions. huji.ac.il

Table 1: Theoretical Bond Dissociation Energies (BDE) for C-NO2 Bonds in Selected Nitroaromatic Compounds

| Compound | BDE (kJ mol⁻¹) |

| This compound (HNB) | 254.10 nih.gov |

| 1,3,5-Trinitrobenzene (TNB) | ~260-270 |

| 2,4,6-Trinitrotoluene (TNT) | ~250-260 |

Note: Values for TNB and TNT are approximate and can vary based on the computational method used.

Autocatalytic Behavior Studies

The decomposition of many nitro-containing energetic materials is known to exhibit autocatalytic behavior, where the reaction products accelerate the rate of further decomposition. dtic.milrsc.org This phenomenon is of critical importance for the safety and handling of explosives, as it can lead to a rapid and potentially catastrophic runaway reaction.

The presence of impurities or confinement can also significantly influence autocatalytic behavior. dtic.mil In a confined environment, the gaseous decomposition products are trapped, increasing their concentration and enhancing their catalytic effect. The high density of nitro groups on the this compound molecule would lead to a high concentration of reactive NOx species upon initial decomposition, suggesting that any autocatalytic effect would be pronounced. Further research, likely through carefully designed and controlled experiments or advanced molecular simulations, is necessary to fully characterize the autocatalytic nature of this compound decomposition.

Comparative Studies and Derivatives Research of Hexanitrobenzene

Hexanitrobenzene in the Context of Other Nitroaromatic Energetic Materials

The study of HNB is often framed by comparing it to other nitroaromatic explosives to understand its performance and stability trade-offs. Generally, increasing the number of nitro groups on a benzene (B151609) ring enhances the energetic output but diminishes chemical stability. nih.gov

Several structural analogues of HNB have been synthesized and studied to overcome its stability issues. One such analogue is 2,3-Dihydro-5,6,7,8-tetranitro-1,4-benzodioxine (TNBD). TNBD includes a dioxane ring fused to a tetranitrobenzene core, which provides steric protection to the nitro groups, enhancing stability. mdpi.com Unlike HNB, which readily hydrolyzes, TNBD shows good chemical stability, resisting degradation in water and concentrated sulfuric acid under conditions that rapidly decompose HNB. mdpi.com However, this increased stability comes at the cost of a slightly lower detonation velocity compared to HNB.

Another important analogue is 1,2,3,4-tetranitrobenzene, which, like HNB, is hydrolytically unstable and decomposes in the presence of moisture. mdpi.com Its lower melting point and impact sensitivity further limit its utility as an explosive.

More recent research has focused on creating derivatives that not only match but exceed the energetic performance of HNB while improving stability. nih.gov An example is 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB), which was designed by replacing three of HNB's nitro groups with nitroamino groups. nih.govnih.gov This modification was theorized to increase energy through the introduction of N-N bonds and enhance stability via intramolecular hydrogen bonding and increased aromaticity. nih.gov

A comprehensive understanding of HNB's properties is gained by comparing it with benchmark energetic materials like CL-20 (Hexanitrohexaazaisowurtzitane) and TATB (1,3,5-triamino-2,4,6-trinitrobenzene).

CL-20 is a nitramine explosive with a caged structure, known for its superior performance. researchgate.net It possesses a higher density and detonation velocity than HNB. While HNB was once considered the theoretical best explosive, CL-20 has proven to be more powerful. researchgate.net However, the synthesis of CL-20 is complex.

TATB , in stark contrast to HNB, is renowned for its exceptional thermal resistance and insensitivity to shock and friction. This stability is attributed to strong intramolecular and intermolecular hydrogen bonding between its amino and nitro groups, which creates a planar and stable structure. While HNB serves as a precursor in some synthesis routes for TATB, their properties are vastly different. HNB's high sensitivity is linked to low-frequency phonon modes that facilitate energy transfer under mechanical stress, a feature absent in TATB's phonon spectrum.

The derivative TNTNB, designed to improve upon HNB, also surpasses the performance of CL-20 in terms of heat of detonation, marking a significant advancement in organic explosives. nih.govnih.gov

Rational Design and Synthesis of this compound Derivatives

The inherent instability of HNB has driven research toward the rational design of derivatives with improved properties. scispace.com Key strategies involve enhancing chemical stability and exploring novel molecular frameworks.

A primary strategy to enhance the stability of HNB derivatives is to mitigate the high reactivity of the six electron-withdrawing nitro groups. One approach involves the introduction of functional groups that can form intramolecular hydrogen bonds, which helps to stabilize the molecule. The development of TNTNB is a prime example of this strategy, where the introduction of nitroamino groups in place of nitro groups allows for the formation of intramolecular hydrogen bonds, leading to greater chemical stability in water, acids, and bases compared to HNB. nih.govresearchgate.net

Another strategy is to create a more stable molecular structure through the fusion of other ring systems. As seen with TNBD, fusing a dioxane ring to the nitroaromatic core provides steric hindrance that protects the nitro groups from external reagents, significantly improving hydrolytic stability. mdpi.com

Theoretical calculations, such as nucleus-independent chemical shift (NICS) analysis, have been employed to predict the stability of designed molecules. For instance, calculations showed that TNTNB possesses a higher aromaticity than HNB, which correlates with its enhanced stability. researchgate.net

Research has moved beyond simple substitutions to the creation of entirely new frameworks that incorporate the energetic potential of six nitro groups within a more stable structure. The synthesis of TNTNB represents a significant breakthrough in this area. nih.govnih.gov The challenge in synthesizing such molecules often lies in the nitration of inert precursors. nih.gov For TNTNB, the direct nitration of TATB was unsuccessful due to the deactivating effect of the amino groups. thieme.de An "acylation-activation-nitration" method was developed, where TATB was first acetylated to disrupt the passivating intramolecular hydrogen bonds, thereby activating the amino groups for subsequent nitration. nih.govthieme.de

This synthetic strategy opens up possibilities for creating other novel, fully nitrated benzene frameworks that balance high energy with improved stability. nih.gov The goal is to develop materials that can surpass the performance of established explosives like HNB and CL-20. nih.gov The exploration of different functional groups to replace the nitro groups in HNB, such as the nitroamino group in TNTNB, is a key area of ongoing research. nih.govresearchgate.net This "full-nitro-nitroamino cooperative strategy" has been proposed as a promising way to design the next generation of high-performance energetic materials. nih.govnih.gov

Advanced Research Applications of this compound and its Derivatives

While the practical use of HNB in explosive formulations is limited due to its instability, it and its derivatives have found applications in advanced research areas. wikipedia.org

HNB has been used experimentally as a gas source for explosively pumped gas dynamic lasers. chemeurope.com In this application, the simple decomposition products of HNB, primarily carbon dioxide and nitrogen gas, are advantageous over the more complex and interfering products of other explosives that may contain water and hydrogen. chemeurope.com

The primary research application of HNB is as a precursor for the synthesis of other energetic materials, most notably the highly stable explosive TATB. This highlights its importance in the development of safer and more reliable explosives.

The derivatives of HNB, particularly those designed for enhanced stability and performance, are at the forefront of energetic materials research. nih.govnih.gov Compounds like TNTNB are being studied as potential replacements for current state-of-the-art explosives like CL-20. nih.govnih.gov The research into these advanced derivatives is not just about creating more powerful explosives, but also about understanding the fundamental structure-property relationships that govern energy, stability, and sensitivity. nih.gov This knowledge is crucial for the "materials-by-design" approach, where computational models and machine learning are used to predict the properties of novel energetic molecules before they are synthesized, accelerating the discovery of next-generation materials. researchgate.net Furthermore, the development of novel synthetic routes, such as the acylation-activation-nitration method for TNTNB, expands the toolkit available to chemists for creating complex energetic compounds. nih.govthieme.de

Benchmarking High-Energy-Density Material Development

This compound (HNB) has long served as a critical benchmark in the field of high-energy-density materials (HEDMs). Although its practical application in production explosives has been limited by factors such as its sensitivity to light and hydrolysis in the presence of moisture, its theoretical and measured performance characteristics establish a high standard for the development of new energetic compounds. chemeurope.comscispace.comresearchgate.net For many years, HNB was considered the theoretical peak of energetic performance for organic explosives. researchgate.netnih.gov

The significance of HNB as a benchmark stems from its molecular structure: a benzene ring fully substituted with six nitro groups. nih.govwikipedia.org This high degree of nitration results in exceptional energy content, a high density, and formidable detonation properties. nih.gov Research, including recent machine learning studies that analyzed millions of benzene derivatives, has confirmed that HNB ranks among the most energetic single-ring compounds. researchgate.netmdpi.com Its performance metrics, such as detonation velocity and pressure, are frequently cited as comparative points against which new HEDMs are measured. nih.gov

The primary objective in HEDM research is often to develop materials that exhibit high explosive performance, reduced sensitivity to stimuli, and enhanced thermal and chemical stability. scispace.com HNB, while possessing immense energy, has challenges with stability, which has driven research toward creating derivatives or entirely new molecules that can match or exceed its energy output while offering greater safety and durability. scispace.comnih.gov For instance, the development of 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) was driven by the need for an insensitive high explosive, and its properties are often contrasted with HNB to highlight the trade-off between energy and stability. mdpi.com More recently, novel compounds like 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) have been synthesized, reportedly surpassing HNB in detonation performance while also offering improved chemical stability, further cementing HNB's role as a historical benchmark to be exceeded. nih.gov

Table 1: Comparative Performance of this compound and Other HEDMs

| Compound | Chemical Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Heat of Detonation (kJ/kg) |

| This compound (HNB) | C₆N₆O₁₂ | 1.98 - 2.01 chemeurope.com | ~9,340 - 9,510 chemeurope.comnih.gov | ~43 chemeurope.com | ~6,993 nih.gov |

| CL-20 (HNIW) | C₆H₆N₁₂O₁₂ | ~2.04 | ~9,445 nih.gov | ~44 | ~6,534 nih.gov |

| HMX (Octogen) | C₄H₈N₈O₈ | ~1.91 nih.gov | ~9,100 | ~39.3 | - |

| TATB | C₆H₆N₆O₆ | ~1.94 | ~7,825 mdpi.com | ~34 | - |

| TNTNB | C₆H₃N₉O₁₂ | ~1.96 nih.gov | ~9,510 nih.gov | - | ~7,179 nih.gov |

| TNT | C₇H₅N₃O₆ | ~1.65 nih.gov | ~6,900 | ~21 | ~4,247 nih.gov |

Experimental Applications as Gas Sources for Gas Dynamic Lasers

This compound has been utilized experimentally as a specialized gas source for explosively pumped gas dynamic lasers (GDLs). chemeurope.comwikipedia.orgwikiwand.com A GDL operates by creating a population inversion in a gaseous medium, a condition necessary for laser amplification. wikipedia.org This is achieved by the rapid, supersonic expansion of a hot, high-pressure gas through a nozzle. wikipedia.org In an explosively pumped GDL, the detonation of an energetic material provides the initial hot, compressed gas. wikipedia.org

The choice of explosive is critical for the proper functioning of the laser. HNB, often in combination with tetranitromethane, is preferred over many conventional explosives for this specific application due to the chemical composition of its detonation products. chemeurope.comwikipedia.orgwikipedia.org The primary products of HNB detonation are carbon dioxide (CO₂) and nitrogen (N₂). chemeurope.com This simple, non-hydrogenous mixture is advantageous for several reasons:

Lasing Medium Compatibility: The mixture of CO₂ and N₂ is very similar to the gas mixtures used in conventional, non-explosively pumped CO₂ lasers, making it an ideal medium for simulating gas dynamic processes. chemeurope.comwikipedia.org

Avoidance of Interference: Many common explosives contain hydrogen and produce significant amounts of water (H₂O) and hydrogen gas (H₂) upon detonation. chemeurope.comgoogle.com These species can interfere with the vibrational energy states of the CO₂ molecules, quenching the population inversion and inhibiting or preventing the laser from functioning. chemeurope.comwikipedia.orggoogle.com HNB's lack of hydrogen in its elemental makeup circumvents this problem. google.com

The goal is to produce a gas mixture at the right temperature and pressure where the lower vibrational energy state of the CO₂ molecule relaxes faster than the higher energy state, thereby achieving the necessary population inversion for lasing. wikipedia.orggoogle.com The clean and simple products of HNB detonation are well-suited to creating these precise conditions. chemeurope.comwikipedia.org

Table 2: Detonation Products and Suitability for Gas Dynamic Lasers

| Explosive Type | Key Detonation Products | Suitability for CO₂ GDL | Rationale |

| This compound (HNB) | Carbon Dioxide (CO₂), Nitrogen (N₂) chemeurope.com | High | Produces the ideal lasing gas mixture (CO₂-N₂). The absence of hydrogenous products prevents interference with CO₂ vibrational states. chemeurope.comwikipedia.orggoogle.com |

| Conventional H-containing Explosives (e.g., PETN) | Carbon Dioxide (CO₂), Nitrogen (N₂), Water (H₂O), Hydrogen (H₂) google.com | Low | Water vapor and hydrogen act as quenching agents, interfering with the population inversion essential for lasing. chemeurope.comgoogle.com |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for hexanitrobenzene, and how can researchers optimize yield and purity in laboratory settings?

- Methodological Answer : this compound (HNB) synthesis typically involves stepwise nitration of benzene derivatives under controlled conditions. Key variables include nitration agents (e.g., mixed acids), temperature gradients, and solvent selection. To optimize yield, use differential scanning calorimetry (DSC) to monitor exothermic reactions and avoid decomposition. Purity can be assessed via high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS). For reproducibility, document solvent ratios (e.g., sulfuric/nitric acid mixtures) and quenching protocols to mitigate byproduct formation .

Q. How can this compound be characterized using spectroscopic and crystallographic methods to confirm structural integrity?

- Methodological Answer : Employ X-ray diffraction (XRD) to resolve crystal lattice parameters and detect polymorphic variations. Fourier-transform infrared (FTIR) spectroscopy identifies nitro-group vibrations (e.g., asymmetric stretching at ~1530 cm⁻¹). Nuclear magnetic resonance (NMR) (¹³C/¹H) is less effective due to HNB’s low solubility but can be supplemented with elemental analysis (CHN). Cross-validate results with computational models (e.g., density functional theory (DFT)) to ensure consistency between experimental and theoretical spectra .

Advanced Research Questions

Q. What mechanisms underlie the thermal decomposition of this compound under varying pressure and temperature conditions?

- Methodological Answer : Use thermogravimetric analysis (TGA) and accelerating rate calorimetry (ARC) to map decomposition kinetics. Isothermal experiments at 150–250°C can reveal autocatalytic behavior. Pair with gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts (e.g., NO₂, CO). For mechanistic insights, apply time-resolved spectroscopy to track intermediate species. Computational models (ReaxFF MD simulations) can predict bond cleavage sequences and validate experimental data .

Q. How can contradictions in reported stability data for this compound across different experimental setups be resolved?

- Methodological Answer : Discrepancies often arise from impurities (e.g., residual solvents) or inconsistent testing protocols. Standardize sample preparation (e.g., recrystallization from acetone/ethanol) and calibrate instruments (e.g., DSC baseline correction). Conduct sensitivity analyses to identify critical variables (e.g., heating rates in TGA). Use statistical tools (e.g., ANOVA) to quantify inter-laboratory variability and publish raw datasets for peer validation .

Q. What computational approaches are most effective for predicting this compound’s reactivity in novel energetic formulations?

- Methodological Answer : Combine quantum mechanics (QM) and molecular dynamics (MD) to model intermolecular interactions in composite materials. QM methods (e.g., CCSD(T)) predict activation energies for nitro-group rearrangements, while MD simulations assess bulk behavior under shock loading. Validate predictions with small-scale detonation tests and synchrotron X-ray imaging to observe real-time structural changes .

Data Analysis and Contradiction Management

Q. How should researchers address conflicting spectroscopic data for this compound in polar vs. nonpolar solvents?